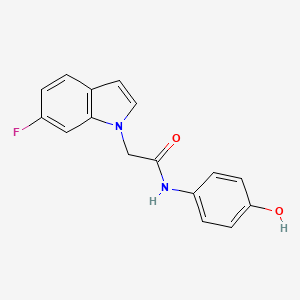

2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

CAS No.:

Cat. No.: VC9638528

Molecular Formula: C16H13FN2O2

Molecular Weight: 284.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13FN2O2 |

|---|---|

| Molecular Weight | 284.28 g/mol |

| IUPAC Name | 2-(6-fluoroindol-1-yl)-N-(4-hydroxyphenyl)acetamide |

| Standard InChI | InChI=1S/C16H13FN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21) |

| Standard InChI Key | XLIMGPZNOVLZIR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)F |

| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)F |

Introduction

2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. It combines a fluoro-substituted indole ring with a hydroxyphenylacetamide moiety, making it a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C16H13FN2O2, and its molecular weight is approximately 284.29 g/mol .

Biological Activities and Potential Applications

This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Interaction studies focus on its binding affinity to various molecular targets, which can reveal how it modulates enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects.

Potential Applications:

-

Anticancer Research: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

-

Antimicrobial Agents: The indole moiety is known for its antimicrobial properties.

-

Neuroprotective Agents: Indole derivatives can interact with neuroprotective pathways.

Comparison with Similar Compounds

2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide can be compared with other indole derivatives to understand its unique properties and potential applications.

| Compound Name | Structural Differences | Potential Impact |

|---|---|---|

| 2-(1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide | Lacks fluoro group | May exhibit different biological activity |

| 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide | Contains chloro instead of fluoro | Altered reactivity and properties |

| 2-(6-fluoro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide | Methoxy group instead of hydroxy | Changes in interactions with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume